CS1 Peptide

Description

Properties

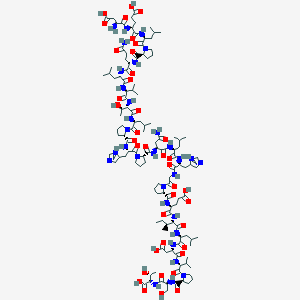

IUPAC Name |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAKDBCNODQXBZ-YSZCVPRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H195N31O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107978-77-8 | |

| Record name | CS1 Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107978778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Role of CS1 Peptide in Cancer Cell Metastasis: A Technical Guide

This guide provides an in-depth exploration of the Connecting Segment-1 (CS1) peptide, a critical player in the complex cascade of cancer cell metastasis. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms orchestrated by the CS1 peptide and offers practical insights into the experimental methodologies required for its investigation.

Introduction: The this compound as a Key Regulator of Metastasis

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. This intricate process involves a series of events, including local invasion, intravasation, survival in the circulatory system, extravasation, and colonization of secondary sites. A crucial aspect of this cascade is the dynamic interaction between cancer cells and the extracellular matrix (ECM). The this compound, a 25-amino acid sequence (EILDVPVST) derived from the alternatively spliced type III connecting segment (IIICS) region of fibronectin, has emerged as a key mediator in this interaction.[1][2]

Unlike the well-known Arginine-Glycine-Aspartic acid (RGD) motif, the this compound provides an alternative binding site on fibronectin, primarily recognized by the α4β1 integrin receptor.[1][3] Elevated expression of fibronectin isoforms containing the CS1 domain has been observed in various tumor tissues, suggesting a significant role in cancer progression.[2] This guide will dissect the multifaceted role of the this compound in promoting cancer cell adhesion, migration, and invasion, the fundamental processes underpinning metastasis.

Mechanistic Deep Dive: The CS1-α4β1 Integrin Axis in Metastatic Progression

The pro-metastatic activity of the this compound is principally mediated through its specific binding to the α4β1 integrin, also known as Very Late Antigen-4 (VLA-4).[2] This interaction triggers a cascade of intracellular signaling events that collectively enhance the metastatic potential of cancer cells.

Enhanced Cell Adhesion and Spreading

The initial step in metastasis involves the adhesion of cancer cells to the ECM. The this compound facilitates this process by providing a docking site for α4β1 integrin-expressing tumor cells.[2] This binding initiates downstream signaling that promotes cell spreading, a prerequisite for cell migration. Studies in oral squamous cell carcinoma (OSCC) have demonstrated that the this compound significantly increases cancer cell adhesion.[2]

Promotion of Cell Migration and Invasion

Following adhesion, cancer cells must navigate through the dense ECM to invade surrounding tissues and blood vessels. The CS1-α4β1 interaction activates signaling pathways that are central to cell motility. A key player in this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that localizes to sites of cell-matrix adhesion.[2] Upon CS1 binding to α4β1 integrin, FAK is phosphorylated and activated, leading to the reorganization of the actin cytoskeleton and the formation of migratory structures like lamellipodia and filopodia.[2]

Furthermore, the CS1-α4β1 signaling axis can stimulate the expression and activity of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases capable of degrading various components of the ECM, thereby clearing a path for invading cancer cells.[1]

Signaling Pathway Overview

The signaling cascade initiated by the CS1-α4β1 interaction is a critical driver of the metastatic phenotype. The following diagram illustrates the key components of this pathway.

Caption: CS1-α4β1 signaling cascade promoting metastasis.

Experimental Workflows for Investigating the Role of CS1 in Metastasis

To rigorously investigate the role of the this compound in cancer cell metastasis, a combination of in vitro and in vivo experimental approaches is essential. The following protocols provide a framework for these studies.

In Vitro Assays

This assay quantifies the ability of cancer cells to adhere to a CS1-coated surface.

Protocol:

-

Plate Coating: Coat 96-well plates with a solution of this compound (e.g., 10 µg/mL in PBS) overnight at 4°C. As a negative control, coat wells with a scrambled peptide sequence or Bovine Serum Albumin (BSA).

-

Cell Seeding: Harvest cancer cells expressing α4β1 integrin and resuspend them in a serum-free medium. Seed 5 x 104 cells per well onto the coated plates.

-

Incubation: Incubate the plates for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a colorimetric assay such as crystal violet staining or a fluorescence-based assay.

This assay assesses the effect of CS1 on the directional migration of a cell monolayer.

Protocol:

-

Cell Monolayer: Grow cancer cells to confluence in a 6-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add a medium containing either the this compound or a control peptide.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the closure of the wound area over time to determine the rate of cell migration.

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.

Protocol:

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel or a similar basement membrane extract.

-

Cell Seeding: Seed cancer cells in a serum-free medium into the upper chamber of the Transwell insert.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum or the this compound.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro experiments.

Caption: Workflow for in vitro investigation of this compound.

In Vivo Models

To validate the in vitro findings and assess the role of the this compound in a more physiologically relevant context, in vivo metastasis models are indispensable.[4]

This model assesses the ability of cancer cells to colonize distant organs after direct injection into the bloodstream.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile saline solution.

-

Injection: Inject the cancer cells intravenously (e.g., via the tail vein) into immunocompromised mice.[4]

-

Treatment: Treat one cohort of mice with the this compound and a control cohort with a scrambled peptide or vehicle.

-

Monitoring: Monitor the mice for signs of tumor development.

-

Endpoint Analysis: At a predetermined endpoint, euthanize the mice and harvest organs (typically the lungs) to quantify the number and size of metastatic nodules.

This model more closely mimics the natural process of metastasis, where tumors grow in the organ of origin and spontaneously metastasize.[4]

Protocol:

-

Tumor Implantation: Surgically implant cancer cells into the corresponding organ of immunocompromised mice (e.g., mammary fat pad for breast cancer).[5]

-

Treatment: Once tumors are established, begin treatment with the this compound or a control.

-

Primary Tumor Monitoring: Measure the growth of the primary tumor over time.

-

Metastasis Assessment: At the experimental endpoint, resect the primary tumor and examine distant organs for the presence of metastases using techniques such as histology or in vivo imaging (if using fluorescently or luminescently labeled cells).[4]

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from the described experiments.

| Experiment | Metric | Control Group | CS1-Treated Group | P-value |

| Cell Adhesion Assay | Number of Adherent Cells | Mean ± SD | Mean ± SD | <0.05 |

| Wound Healing Assay | % Wound Closure at 24h | Mean ± SD | Mean ± SD | <0.05 |

| Transwell Invasion Assay | Number of Invading Cells | Mean ± SD | Mean ± SD | <0.05 |

| Experimental Metastasis | Number of Lung Nodules | Mean ± SD | Mean ± SD | <0.05 |

| Orthotopic Metastasis | Metastatic Burden (e.g., % area) | Mean ± SD | Mean ± SD | <0.05 |

Concluding Remarks and Future Directions

The this compound, through its interaction with the α4β1 integrin, plays a significant role in promoting cancer cell metastasis. The signaling pathways it activates, particularly involving FAK and MMPs, represent promising targets for therapeutic intervention. The experimental protocols outlined in this guide provide a robust framework for further elucidating the intricate mechanisms of CS1-mediated metastasis and for evaluating novel anti-metastatic therapies.

Future research should focus on:

-

Developing specific inhibitors of the CS1-α4β1 interaction.

-

Investigating the role of the this compound in different cancer types.

-

Exploring the potential of CS1-targeted therapies in combination with other anti-cancer agents.

By continuing to unravel the complexities of the tumor microenvironment and the molecules that govern metastatic dissemination, we can move closer to developing more effective treatments for metastatic cancer.

References

-

Tai, Y. T., et al. (2009). CS1 promotes multiple myeloma cell adhesion, clonogenic growth, and tumorigenicity via c-maf–mediated interactions with bone marrow stromal cells. Blood, 113(18), 4309–4318. [Link]

-

Ramos, D. M., et al. (2010). The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion. Oral Oncology, 46(10), 731-737. [Link]

-

O'Neal, J., et al. (2022). CS1 CAR-T targeting the distal domain of CS1 (SLAMF7) shows efficacy in high tumor burden myeloma model despite fratricide of CD8+CS1 expressing CAR-T cells. Leukemia, 36(6), 1625–1634. [Link]

-

O'Neal, J., et al. (2022). CS1 CAR-T targeting the distal domain of CS1 (SLAMF7) shows efficacy in high tumor burden myeloma model despite fratricide of CD8+CS1 expressing CAR-T cells. PubMed, 35422495. [Link]

-

AAPPTec. (n.d.). Fibronectin CS-1 Peptide. Retrieved from [Link]

-

Tai, Y. T., et al. (2009). CS1 promotes multiple myeloma cell adhesion, clonogenic growth, and tumorigenicity via c-maf–mediated interactions with bone marrow stromal cells. Blood, 113(18), 4309–4318. [Link]

-

Tai, Y. T., et al. (2009). Abstract #325: CS1 promotes multiple myeloma cell adhesion, clonogenic growth, and tumorigenicity via c-maf-mediated interactions with bone marrow stromal cells. Cancer Research, 69(9_Supplement), 325. [Link]

-

Tai, Y. T., et al. (2009). CS1 promotes multiple myeloma cell adhesion, clonogenic growth, and tumorigenicity via c-maf-mediated interactions with bone marrow stromal cells. PubMed, 19196658. [Link]

-

National Cancer Institute. (n.d.). CS1-CAR T Therapy following Chemotherapy in Treating Patients with Relapsed or Refractory CS1 Positive Multiple Myeloma. Retrieved from [Link]

-

My Cancer Genome. (n.d.). cs1-car t therapy. Retrieved from [Link]

-

Godugu, C., et al. (2025). Surface keratin 1, a tumor-selective peptide target in human triple-negative breast cancer. Communications Biology, 8(1), 1-15. [Link]

-

Wayner, E. A., et al. (1992). Vcam-1 is a this compound-inhibitable adhesion molecule expressed by lymph node high endothelium. Journal of Cell Biology, 116(2), 489-497. [Link]

-

National Cancer Institute. (n.d.). Cell Adhesion Molecule 1 Peptide 1. Retrieved from [Link]

-

Li, J., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 61(11), e00974-17. [Link]

-

Reaction Biology. (n.d.). In Vivo Metastasis Assays. Retrieved from [Link]

-

Roy, A., et al. (2018). Abstract P2-01-11: A peptide with the conserved amino acid residue of integrin α6 inhibits metastasis through disruption of complex formation in breast cancer cells. Cancer Research, 78(4_Supplement), P2-01-11. [Link]

-

Al-Behadili, F. J. M., et al. (2020). Self-Assembled Peptide Habitats to Model Tumor Metastasis. International Journal of Molecular Sciences, 21(21), 8089. [Link]

-

Das, S., et al. (2020). Peptide therapeutics in the management of metastatic cancers. Molecules, 25(16), 3749. [Link]

-

Desgrosellier, J. S., & Cheresh, D. A. (2010). Integrins and metastasis. Nature Reviews Cancer, 10(1), 9-22. [Link]

-

Chiang, A. C., & Massagué, J. (2008). Modeling Metastasis In Vivo. Madame Curie Bioscience Database. [Link]

-

de Oliveira, G. A. P., et al. (2022). Structural analysis of peptide binding to integrins for cancer detection and treatment. Cellular and Molecular Life Sciences, 79(11), 565. [Link]

-

Kolonin, M. G., et al. (2021). Characterization of Peptides Targeting Metastatic Tumor Cells as Probes for Cancer Detection and Vehicles for Therapy Delivery. Cancer Research, 81(22), 5764–5775. [Link]

-

Papageorgis, P., & Stylianopoulos, T. (2015). Cell Adhesion and Matrix Stiffness: Coordinating Cancer Cell Invasion and Metastasis. Frontiers in Oncology, 5, 96. [Link]

-

Standal, T., et al. (2009). Integrins and bone metastasis: Integrating tumor cell and stromal cell interactions. Bone, 44(4), 691–701. [Link]

-

Stein, U., et al. (2019). S100A4 in Cancer Metastasis: Wnt Signaling-Driven Interventions for Metastasis Restriction. Cancers, 11(9), 1298. [Link]

-

Ramirez, N. E., et al. (2011). The α2β1 integrin is a metastasis suppressor in mouse models and human cancer. Journal of Clinical Investigation, 121(1), 226–237. [Link]

-

Gessner, I., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 21(13), 4769. [Link]

-

Grellet, E., et al. (2019). In Vivo Syngeneic Tumor Models with Acquired Resistance to Anti–PD-1/PD-L1 Therapies. Clinical Cancer Research, 25(16), 5074–5086. [Link]

-

Lunge, A. S., et al. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences, 24(20), 15413. [Link]

-

Qin, L., et al. (2015). Abstract 1399: SRC-1 up-regulates CSF-1 expression to potentiate breast cancer metastasis. Cancer Research, 75(15_Supplement), 1399. [Link]

-

University of Kentucky. (2017). New study discovers 'killer peptide' that helps eliminate resistant cancer cells. Retrieved from [Link]

-

Choi, H., et al. (2023). MSC1 Cells Suppress Colorectal Cancer Cell Growth via Metabolic Reprogramming, Laminin–Integrin Adhesion Signaling, Oxidative Stress Resistance, and a Tumor-Suppressive Secretome. International Journal of Molecular Sciences, 24(13), 10986. [Link]

-

Zdarilova, A., et al. (2025). Role of Cell Adhesion in Cancer Metastasis Formation: A Review. ACS Omega, 10(6), 7635–7648. [Link]

-

Ham, S. M., et al. (2016). α3β1 Integrin Suppresses Prostate Cancer Metastasis via Regulation of the Hippo Pathway. Cancer Research, 76(22), 6577–6587. [Link]

-

Harrington Discovery Institute. (2024). Targeting Cancer with Innovative Peptide PROTACs. Retrieved from [Link]

-

Wikipedia. (n.d.). PTPRB. Retrieved from [Link]

-

Zdarilova, A., et al. (2025). Role of Cell Adhesion in Cancer Metastasis Formation: A Review. ACS Omega, 10(6), 7635–7648. [Link]

-

Jayanthi, V. S., et al. (2024). Computational design of anti-cancer peptides tailored to target specific tumor markers. Scientific Reports, 14(1), 4339. [Link]

-

Lee, B. (2023). Peptides as multifunctional players in cancer therapy. Experimental & Molecular Medicine, 55(6), 1159–1167. [Link]

-

University of Georgia. (2020). 2335 - Stapled Peptide Inhibitors of Cancer Metastasis. Retrieved from [Link]

-

Li, Y., et al. (2023). Peptides as Versatile Regulators in Cancer Immunotherapy: Recent Advances, Challenges, and Future Prospects. Journal of Immunology Research, 2023, 9924545. [Link]

-

de la Fuente-Salcido, N. M., et al. (2021). Computational study, synthesis and evaluation of active peptides derived from Parasporin-2 and spike protein from Alphacoronavirus against colorectal cancer cells. PLoS One, 16(11), e0259291. [Link]

-

Wang, Y., et al. (2022). Anti-Colon Cancer Activity of Novel Peptides Isolated from In Vitro Digestion of Quinoa Protein in Caco-2 Cells. Foods, 11(2), 206. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The CS1 segment of fibronectin is involved in human OSCC pathogenesis by mediating OSCC cell spreading, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Dichotomous Role of CS1 in T-Lymphocyte Activation: A Technical Guide for Researchers and Therapeutic Developers

Executive Summary

The modulation of T-lymphocyte activation is a cornerstone of modern immunotherapy. Central to this regulation are co-signaling molecules that can either amplify or dampen the response initiated by T-cell receptor (TCR) engagement. Among these, the molecule known as CS1 presents a complex and context-dependent role that is of increasing interest to researchers and drug developers. However, the designation "CS1" is historically attributed to two distinct molecular entities: a peptide sequence within the extracellular matrix protein fibronectin, and, more prominently, the cell surface receptor SLAMF7 (CD319). This guide provides an in-depth technical exploration of CS1's function in T-cell activation, with a primary focus on the SLAMF7 receptor due to its intricate signaling capabilities and its emergence as a significant therapeutic target. We will dissect its dualistic nature as both a co-stimulatory and co-inhibitory signal, detail the underlying molecular pathways, provide validated experimental protocols for its study, and discuss its implications for the development of novel immunotherapies.

Part 1: The CS1 Nomenclature - A Critical Disambiguation

For clarity and scientific precision, it is essential to distinguish between the two molecules referred to as "CS1" in immunological literature.

-

CS1 Peptide of Fibronectin : This refers to a 25-amino acid sequence within an alternatively spliced region of fibronectin.[1][2] Its primary role in immunology relates to cell adhesion, mediating the binding of T-lymphocytes to the extracellular matrix and endothelium via the α4β1 integrin (VLA-4).[3] This interaction is a crucial component of T-cell trafficking and localization to sites of inflammation.

-

CS1 (SLAMF7/CD319) : This is a type I transmembrane glycoprotein and a member of the Signaling Lymphocytic Activation Molecule (SLAM) family of receptors.[4][5] It is expressed on a variety of hematopoietic cells, including Natural Killer (NK) cells, B cells, a subset of T-lymphocytes, and is notably overexpressed on malignant plasma cells in multiple myeloma.[4][6][7] SLAMF7 functions as a self-ligand, meaning it engages in homophilic (SLAMF7-SLAMF7) interactions with adjacent cells.[4][8][9]

This guide will focus predominantly on CS1 as SLAMF7 , as its direct signaling functions present a more complex and therapeutically relevant mechanism for modulating T-cell activation beyond simple adhesion.

Part 2: The CS1/SLAMF7 Receptor in T-Lymphocyte Biology

Expression Profile on T-Cell Subsets

SLAMF7 is not constitutively expressed at high levels on all T-cells. Its expression is dynamic and often linked to the activation state and differentiation lineage of the T-cell.

-

CD8+ T-Cells : SLAMF7 is predominantly expressed on cytotoxic CD8+ T-cells and is further upregulated upon activation.[10][11] Pro-inflammatory signals, including CD28 co-stimulation and cytokines like IL-12, are potent inducers of SLAMF7 expression on these cells.[10][12]

-

CD4+ T-Cells : A subset of cytolytic CD4+ T-cells also expresses SLAMF7.[10] Its expression is dependent on T-cell activation and can be modulated by the cytokine environment; for instance, TGF-β can inhibit SLAMF7 expression, while Type 1 interferons may enhance it.[13]

-

Other Immune Cells : High expression is found on NK cells and plasma cells. It is also present on subsets of B cells, NKT cells, and monocytes.[4][6]

Table 1: Relative Expression of SLAMF7/CS1 on Immune Cell Subsets

| Cell Type | Relative SLAMF7 Expression Level | Key Functional Role |

| Malignant Plasma Cells | Very High | Therapeutic Target (e.g., Multiple Myeloma) |

| Natural Killer (NK) Cells | High | Activating Receptor (in presence of EAT-2) |

| CD8+ T-Cells | Moderate to High (Activation-induced) | Co-stimulation / Exhaustion |

| CD4+ T-Cells | Low to Moderate (on subsets) | Differentiation / Co-stimulation |

| B-Cells | Moderate | Proliferation / Cytokine Production |

| Monocytes/Macrophages | Low to Moderate | Phagocytosis / Antigen Presentation |

Data synthesized from multiple sources.[6][7][14]

The Dichotomous Function of SLAMF7 in T-Cells

The most critical concept for drug developers to grasp is that SLAMF7 signaling in T-cells is not a simple "on/off" switch. Its functional output is highly context-dependent, capable of delivering either activating or inhibitory signals.

-

As a Co-stimulatory Receptor : In synergy with TCR activation, agonistic engagement of SLAMF7 can significantly enhance T-cell effector functions. This includes increased proliferation, clonal expansion, and the differentiation into cytotoxic T-lymphocytes (CTLs).[10][12] Mechanistically, this is associated with the upregulation of key transcription factors like T-bet and Eomes, leading to heightened production of IFN-γ, Granzyme B, and Perforin.[10][12] This activating role suggests that targeting SLAMF7 with agonist antibodies could be a strategy to boost anti-tumor immunity.[15]

-

As a Co-inhibitory/Exhaustion-Inducing Receptor : Conversely, particularly within the tumor microenvironment (TME), sustained SLAMF7 signaling has been shown to reprogram T-cells towards a state of exhaustion.[8][16] Activation of SLAMF7 on T-cells can induce the expression of multiple inhibitory receptors, including PD-1, TIM-3, and LAG3, as well as transcription factors associated with exhaustion.[8][17] This function is particularly relevant in the TME, where SLAMF7-expressing tumor-associated macrophages (TAMs) can engage with SLAMF7 on T-cells, perpetuating an immunosuppressive state.[16]

Part 3: Molecular Mechanism of SLAMF7 Signaling

The dual functionality of SLAMF7 stems from the specific intracellular adaptor proteins it recruits upon phosphorylation of its Immunoreceptor Tyrosine-based Switch Motifs (ITSMs).[8][10]

The key differentiator in SLAMF7 signaling between cell types is the expression of the small adaptor protein EAT-2 (Ewing's sarcoma-associated transcript 2).

-

In NK Cells (EAT-2 is Present) : SLAMF7 engagement leads to the recruitment of EAT-2, which in turn recruits Phospholipase C-γ (PLC-γ) and activates downstream pathways like PI3K and ERK, resulting in a potent activating signal.[14][18][19]

-

In T-Cells (EAT-2 is Absent) : T-cells generally lack EAT-2 expression.[4][20] In its absence, the signaling outcome is altered. SLAMF7 can instead recruit other SH2 domain-containing proteins, including:

-

SAP (SLAM-associated protein) : Can be recruited, though its functional relevance in T-cell SLAMF7 signaling is less clear than for other SLAM family members.[17][18]

-

Inhibitory Phosphatases (SHIP-1, SHP-1, SHP-2) : In the absence of EAT-2, SLAMF7 has been shown to recruit phosphatases like SHIP-1.[10][20] This recruitment leads to the dephosphorylation of key signaling intermediates, resulting in an inhibitory signal that dampens T-cell activation.[20]

-

The downstream signaling cascade also involves the phosphorylation of STAT1 and STAT3 , which has been linked to the SLAMF7-mediated induction of inhibitory receptors and T-cell exhaustion.[8][14][16]

Diagram: SLAMF7 Signaling in T-Lymphocytes

The following diagram illustrates the divergent signaling pathways downstream of SLAMF7 engagement in an EAT-2 negative T-cell.

Caption: SLAMF7 signaling pathway in EAT-2 negative T-cells.

Part 4: The Adhesion and Co-stimulatory Role of Fibronectin-Derived CS1

While SLAMF7 is the focus, a comprehensive guide must acknowledge the fibronectin-derived this compound. This peptide, with a minimal active sequence of Leucine-Aspartic Acid-Valine (LDV), is a ligand for the VLA-4 integrin on T-cells.[1][2]

The binding of T-cell VLA-4 to the CS1 domain on fibronectin, which is often upregulated on endothelial cells in inflamed tissues, is a key step in lymphocyte extravasation.[3] This adhesion event does not merely anchor the cell; it also provides a form of co-stimulation by localizing the T-cell within a cytokine-rich environment and facilitating sustained contact with antigen-presenting cells (APCs).

Diagram: Fibronectin CS1 - T-Cell Adhesion

Caption: VLA-4 integrin on T-cells binding to the CS1 domain of fibronectin.

Part 5: Experimental Protocols for Studying SLAMF7 Function

To facilitate reproducible research, we provide the following validated protocols. These methodologies are designed to be self-validating by including necessary controls for robust data interpretation.

Protocol 1: In Vitro T-Cell Activation with Agonistic SLAMF7 Co-stimulation

Objective: To determine if SLAMF7 engagement acts as a co-stimulatory signal for human T-cell activation and proliferation in conjunction with a primary TCR signal.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

T-Cell Isolation Kit (e.g., Pan T-cell negative selection magnetic beads)

-

96-well flat-bottom tissue culture plates

-

Antibodies: Purified anti-human CD3 (clone UCHT1), purified agonistic anti-human SLAMF7/CD319, purified isotype control IgG.

-

Cell Proliferation Dye (e.g., CFSE)

-

Complete RPMI-1640 medium

-

Flow Cytometer

Methodology:

-

T-Cell Isolation: Isolate T-lymphocytes from healthy donor PBMCs using a negative selection magnetic bead kit according to the manufacturer's instructions. Purity should be >95% as assessed by CD3 staining via flow cytometry.[21][22]

-

Antibody Plate Coating:

-

Prepare coating solutions in sterile PBS.

-

Control (No stimulation): PBS alone.

-

TCR only: Anti-CD3 at 1 µg/mL.

-

TCR + Isotype: Anti-CD3 at 1 µg/mL + Isotype control IgG at 5 µg/mL.

-

TCR + SLAMF7 co-stimulation: Anti-CD3 at 1 µg/mL + anti-SLAMF7 at 5 µg/mL.

-

Add 100 µL of the respective solutions to wells of a 96-well plate. Incubate for 2-4 hours at 37°C or overnight at 4°C. Wash wells 3x with sterile PBS before adding cells.[23]

-

-

Cell Staining and Seeding:

-

Resuspend isolated T-cells at 1x10⁷ cells/mL in PBS.

-

Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quench the reaction by adding 5 volumes of cold complete medium. Wash cells 2x.

-

Resuspend CFSE-labeled T-cells in complete medium and seed 2x10⁵ cells/well into the pre-coated plates.

-

-

Incubation: Culture cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Analysis (Flow Cytometry):

-

Harvest cells from each well.

-

Stain with fluorescently-conjugated antibodies against CD4, CD8, and an activation marker like CD25.

-

Acquire data on a flow cytometer.

-

Causality Check: Proliferation (CFSE dilution) and CD25 upregulation should be significantly higher in the "TCR + SLAMF7" condition compared to "TCR + Isotype" to confirm a co-stimulatory effect.[10] The "TCR only" condition establishes the baseline activation from the primary signal.

-

Diagram: Experimental Workflow for T-Cell Co-stimulation Assay

Caption: Workflow for assessing SLAMF7-mediated T-cell co-stimulation.

Part 6: Therapeutic Implications and Future Directions

The dual nature of SLAMF7 makes it a fascinating and challenging target for immunotherapy.

-

Oncology - Multiple Myeloma : The high expression of SLAMF7 on myeloma cells led to the development of Elotuzumab , a humanized monoclonal antibody.[4][7] While its primary mechanism is thought to be ADCC via NK cells, its direct engagement of SLAMF7 on T-cells and NK cells likely contributes to its overall efficacy.[24]

-

Oncology - CAR-T Therapy : SLAMF7 is an attractive target for CAR T-cell therapy against myeloma.[6] A major challenge, however, is T-cell fratricide , where SLAMF7-CAR T-cells kill each other due to their own SLAMF7 expression.[6] Strategies to mitigate this, such as knocking out the SLAMF7 gene in the CAR T-cells themselves, are under investigation.

-

Oncology - Solid Tumors : The discovery that SLAMF7 signaling can drive T-cell exhaustion suggests that blocking the SLAMF7-SLAMF7 interaction in the TME could be a novel checkpoint inhibition strategy, potentially synergizing with anti-PD-1/PD-L1 therapies.[10][15][16]

-

Autoimmunity : Altered SLAMF7 expression has been observed in diseases like Systemic Lupus Erythematosus (SLE), where its engagement on dysfunctional CD8+ T-cells can restore some effector functions.[11][17] This suggests that agonistic SLAMF7 targeting could be beneficial in certain autoimmune contexts.

Future research must focus on elucidating the precise molecular switches that dictate whether SLAMF7 delivers an activating or inhibitory signal in different T-cell subsets and disease states. Understanding how to selectively promote its co-stimulatory function while blocking its exhaustion-inducing properties represents a key frontier for the next generation of immunotherapies.

References

-

Aldhamen, Y. A., et al. (2021). SLAMF7 signaling reprograms T cells towards exhaustion in the tumor microenvironment. The Journal of Immunology, 206(1), 184-194. [Link]

-

Dragovich, M. A., et al. (2019). SLAM Associated Protein Signaling in T Cells: Tilting the Balance Toward Autoimmunity. Frontiers in Immunology, 10, 2899. [Link]

-

Chen, J., et al. (2023). SLAMF7 as a Promising Immunotherapeutic Target in Multiple Myeloma Treatments. International Journal of Molecular Sciences, 24(17), 13327. [Link]

-

ResearchGate. (n.d.). ITSM-mediated signaling by SLAMF7 in NK cells. ResearchGate. [Link]

-

Aldhamen, Y. A., et al. (2021). SLAMF7 Signaling Reprograms T Cells toward Exhaustion in the Tumor Microenvironment. The Journal of Immunology, 206(1), 184-194. [Link]

-

Lingel, H., et al. (2024). SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8+ T cells to immune checkpoint blockade. Frontiers in Immunology, 15, 1338875. [Link]

-

Luo, H., et al. (2022). Protocol for mapping T cell activation using single-cell RNA-seq. STAR Protocols, 3(4), 101786. [Link]

-

Lazarovits, A. I., et al. (1995). Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium. Annals of the Rheumatic Diseases, 54(8), 675-680. [Link]

-

Lingel, H., et al. (2024). SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8+ T cells to immune checkpoint blockade. Frontiers in Immunology. [Link]

-

National Cancer Institute. (n.d.). SLAM Family Member 7 Peptide 1. National Cancer Institute. [Link]

- Poster presented at a conference. (Details unavailable in search results).

-

Campbell, K. S., et al. (2018). Mechanisms of NK Cell Activation and Clinical Activity of the Therapeutic SLAMF7 Antibody, Elotuzumab in Multiple Myeloma. Frontiers in Immunology, 9, 2551. [Link]

-

Kim, B. S., et al. (2022). Protocol for the assessment of human T cell activation by real-time metabolic flux analysis. STAR Protocols, 3(1), 101111. [Link]

-

Bio-Rad. (n.d.). Cell Activation Protocols. Bio-Rad Antibodies. [Link]

-

Malaer, J. D., & Mathew, P. A. (2017). CS1 (SLAMF7, CD319) is an effective immunotherapeutic target for multiple myeloma. American Journal of Cancer Research, 7(8), 1637–1641. [Link]

-

Campbell, K. S., et al. (2018). Mechanisms of NK Cell Activation and Clinical Activity of the Therapeutic SLAMF7 Antibody, Elotuzumab in Multiple Myeloma. Frontiers in Immunology, 9, 2551. [Link]

-

Gauthier, J., et al. (2018). SLAMF7-CAR T cells eliminate myeloma and confer selective fratricide of SLAMF7+ normal lymphocytes. Blood, 131(5), 523–535. [Link]

-

Yoshida, N., et al. (2016). SLAMF7 engagement restores defective effector CD8+ T cells activity in response to foreign antigens in systemic lupus erythematosus. PLoS ONE, 11(3), e0151491. [Link]

-

Bae, J., et al. (2013). A novel immunogenic CS1-specific peptide inducing antigen-specific cytotoxic T lymphocytes targeting multiple myeloma. British Journal of Haematology, 162(4), 487–498. [Link]

-

Chen, S., et al. (2017). Immune Cell Inhibition by SLAMF7 Is Mediated by a Mechanism Requiring Src Kinases, CD45, and SHIP-1 That Is Defective in Multiple Myeloma Cells. The Journal of Immunology, 199(5), 1710–1720. [Link]

-

Komoriya, A., et al. (1991). The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine. The Journal of Biological Chemistry, 266(23), 15075–15079. [Link]

-

Hsi, E. D., et al. (2009). CS1, a Potential New Therapeutic Antibody Target for the Treatment of Multiple Myeloma. Clinical Cancer Research, 15(13), 4426–4434. [Link]

-

Wikipedia. (n.d.). SLAMF7. Wikipedia. [Link]

-

Komoriya, A., et al. (1991). The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine. The Journal of Biological Chemistry. [Link]

-

Lingel, H., et al. (2024). SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8+ T cells to immune checkpoint blockade. QxMD. [Link]

Sources

- 1. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CS1 (SLAMF7, CD319) is an effective immunotherapeutic target for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLAMF7 - Wikipedia [en.wikipedia.org]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. “SLAMF7 signaling reprograms T cells towards exhaustion in the tumor microenvironment.” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Clinical Proteomic Technologies for Cancer | Details for SLAM Family Member 7 Peptide 1 [antibodies.cancer.gov]

- 10. SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8+ T cells to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SLAMF7 engagement restores defective effector CD8+ T cells activity in response to foreign antigens in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8+ T cells to immune checkpoint blockade [frontiersin.org]

- 13. expae.med.ovgu.de [expae.med.ovgu.de]

- 14. mdpi.com [mdpi.com]

- 15. SLAMF7 (CD319) enhances cytotoxic T-cell differentiation and sensitizes CD8 + T cells to immune checkpoint blockade. | Read by QxMD [read.qxmd.com]

- 16. SLAMF7 Signaling Reprograms T Cells toward Exhaustion in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | SLAM Associated Protein Signaling in T Cells: Tilting the Balance Toward Autoimmunity [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Mechanisms of NK Cell Activation and Clinical Activity of the Therapeutic SLAMF7 Antibody, Elotuzumab in Multiple Myeloma [frontiersin.org]

- 20. Immune Cell Inhibition by SLAMF7 Is Mediated by a Mechanism Requiring Src Kinases, CD45, and SHIP-1 That Is Defective in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for mapping T cell activation using single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Mechanisms of NK Cell Activation and Clinical Activity of the Therapeutic SLAMF7 Antibody, Elotuzumab in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Neuroprotective Mechanism of CS1 Peptide

Introduction: Beyond Structural Support - Fibronectin's Active Role in Neuronal Health

The extracellular matrix (ECM) in the central nervous system (CNS) is no longer viewed as a mere scaffold, but as a dynamic environment providing critical instructive cues that regulate neuronal development, plasticity, and survival.[1] A key component of this environment is Fibronectin (FN), a large, disulfide-linked dimeric glycoprotein that plays a pivotal role in cell adhesion, migration, and differentiation.[2][3] While FN's role in promoting peripheral nerve regeneration has been well-documented, its direct neuroprotective functions within the more complex CNS are an area of intense investigation.[4]

FN is a modular protein, and its biological activity arises from the specific interactions of its various domains with cell surface receptors.[2] This guide focuses on a particularly significant region: the Connecting Segment-1 (CS1) . CS1 is an alternatively spliced domain within the V (variable) region of FN.[5] It contains a high-affinity binding motif for a specific class of integrin receptors, allowing it to function as a potent signaling molecule. While much research has focused on the CS1 peptide's role in modulating leukocyte trafficking in inflammatory diseases,[5][6][7] its direct action on neurons represents a promising frontier for therapeutic development in neurodegenerative conditions and acute neuronal injury.

This document provides an in-depth technical overview of the molecular mechanisms by which the this compound exerts its neuroprotective effects. We will dissect the receptor interactions, downstream signaling cascades, and the ultimate functional outcomes for neuronal survival and regeneration, grounded in established experimental methodologies.

Part 1: The Core Mechanism - CS1 Engagement of the α4β1 Integrin Receptor

The primary mechanism of CS1's action on neurons begins with its specific binding to the α4β1 integrin , a heterodimeric transmembrane receptor also known as Very Late Antigen-4 (VLA-4).[8][9] The expression and activity of α4β1 on various neuronal populations, including retinal ganglion cells and peripheral neurons, is a critical prerequisite for this interaction.[8]

Receptor-Ligand Interaction

The CS1 domain contains a specific amino acid sequence that is recognized with high affinity by the α4 subunit of the VLA-4 receptor. This interaction is distinct from the canonical RGD (Arginine-Glycine-Aspartic acid) motif found in other parts of the fibronectin molecule, which binds a different set of integrins like α5β1.[10][11] This specificity allows the this compound to be used as a targeted tool to selectively activate α4β1-mediated signaling pathways. The binding of CS1 to α4β1 induces a conformational change in the integrin receptor, leading to the recruitment and activation of intracellular signaling complexes at focal adhesion points.[1]

Downstream Signaling Cascade Activation

Upon CS1 binding, the activated α4β1 integrin initiates a cascade of intracellular events. This process is not merely about adhesion; it is a potent act of signal transduction that fundamentally alters cell fate. Two principal pro-survival and growth-promoting pathways are engaged: the Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[3][12]

Signaling Pathway Overview

The diagram below illustrates the central signaling events following CS1-α4β1 engagement.

Caption: Workflow for quantitative analysis of CS1-induced neurite outgrowth.

-

Causality Check: The use of a specific neuronal marker like β-III Tubulin (Tuj1) or MAP2 ensures that only neurons are being analyzed. [13]Comparing results to a vehicle control is essential to attribute the observed effects directly to the this compound. An scrambled peptide sequence should also be used as a negative control to ensure the effect is sequence-specific.

Protocol 2: Anti-Apoptosis Assay (Glutamate Excitotoxicity Model)

This protocol assesses the ability of CS1 to protect neurons from a common form of injury.

Caption: Workflow for assessing the anti-apoptotic activity of this compound.

-

Causality Check: Glutamate-induced excitotoxicity is a well-established model of neuronal injury relevant to conditions like stroke. [14][15]Pre-treatment with CS1 allows for the activation of protective signaling pathways before the insult occurs, mimicking a prophylactic treatment paradigm. To confirm the mechanism, this experiment can be repeated with the addition of specific inhibitors for PI3K (e.g., LY294002) or MEK (e.g., U0126). The reversal of CS1's protective effect by these inhibitors would provide strong evidence for the involvement of the PI3K/Akt and MAPK/ERK pathways, respectively.

Conclusion and Future Directions

The this compound leverages a specific and potent signaling axis—the α4β1 integrin receptor—to activate foundational pro-survival and pro-regenerative pathways within neurons. By engaging the PI3K/Akt and MAPK/ERK cascades, CS1 actively promotes neurite outgrowth and provides robust protection against apoptotic cell death. This targeted mechanism makes the this compound and its mimetics compelling candidates for therapeutic development.

Future research should focus on in vivo validation in animal models of neurodegeneration and acute CNS injury. [15][16]Furthermore, drug development efforts will need to address peptide stability and delivery across the blood-brain barrier, potentially through the use of peptidomimetics or novel delivery systems. [17][18]Understanding and harnessing the neuroprotective mechanism of CS1 offers a promising, targeted strategy to preserve neuronal function in the face of disease and injury.

References

-

King, J. A., et al. (2012). Fibronectin supports neurite outgrowth and axonal regeneration of adult brain neurons in vitro. Brain Research. Available at: [Link]

-

Gao, H., et al. (2015). Neuroprotective role of fibronectin in neuron-glial extrasynaptic transmission. Neural Regeneration Research. Available at: [Link]

-

Innoprot. Neurite Outgrowth Assay. Available at: [Link]

-

Lefcort, F., et al. (1992). Regulation of expression of fibronectin and its receptor, α5β1, during development and regeneration of peripheral nerve. The Journal of Cell Biology. Available at: [Link]

-

Creative Biolabs. Neurite Outgrowth Assay Service. Available at: [Link]

-

Gao, H., et al. (2015). Neuroprotective role of fibronectin in neuron-glial extrasynaptic transmission. Semantic Scholar. Available at: [Link]

-

Shankle, Y. L., et al. (2017). Cell death assays for neurodegenerative disease drug discovery. PMC. Available at: [Link]

-

Rogers, S. L., et al. (1987). Selective interaction of peripheral and central nervous system cells with two distinct cell-binding domains of fibronectin. The Journal of Cell Biology. Available at: [Link]

-

Charles River Laboratories. Neurite Outgrowth Assays. Available at: [Link]

-

Subramanian, A., et al. (2017). Role of fibronectin in topographical guidance of neurite extension on electrospun fibers. PMC. Available at: [Link]

-

Chassagnon, I. R., et al. (2017). Potent neuroprotection after stroke afforded by a double-knot spider-venom peptide that inhibits acid-sensing ion channel 1a. PNAS. Available at: [Link]

-

Ubogu, E. E., et al. (2013). Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy. PMC. Available at: [Link]

-

Chassagnon, I. R., et al. (2017). Potent neuroprotection after stroke afforded by a double-knot spider-venom peptide that inhibits acid-sensing ion channel 1a. ResearchGate. Available at: [Link]

-

Garcion, E., et al. (2003). Integrin alpha4beta1 (VLA-4) expression and activity in retinal and peripheral neurons. PubMed. Available at: [Link]

-

Lukomska, A., et al. (2020). Augmenting fibronectin levels in injured adult CNS promotes robust axon regeneration in vivo. PMC. Available at: [Link]

-

Man, S., et al. (2009). α4 Integrin/FN-CS1 Mediated Leukocyte Adhesion to Brain Microvascular Endothelial Cells Under Flow Conditions. PMC. Available at: [Link]

-

Tarakanchikova, Y., et al. (2021). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. MDPI. Available at: [Link]

-

Wang, H., et al. (2018). A novel cell-penetrating peptide protects against neuron apoptosis after cerebral ischemia by inhibiting the nuclear translocation of annexin A1. PubMed. Available at: [Link]

-

Ubogu, E. E., et al. (2013). Fibronectin Connecting segment-1 Peptide Inhibits Pathogenic Leukocyte Trafficking and Inflammatory Demyelination in Experimental Models of Chronic Inflammatory Demyelinating Polyradiculoneuropathy. PubMed. Available at: [Link]

-

Ahmad, S. (2023). Neuroprotective Peptide Mechanisms. New York. Available at: [Link]

-

Chan, J. R., et al. (1993). Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1. PubMed. Available at: [Link]

-

Rollins, J. E., et al. (2022). The CNS/PNS Extracellular Matrix Provides Instructive Guidance Cues to Neural Cells and Neuroregulatory Proteins in Neural Development and Repair. MDPI. Available at: [Link]

-

Jinsmaa, Y., et al. (2019). The Therapeutic Potential of Naturally Occurring Peptides in Counteracting SH-SY5Y Cells Injury. PMC. Available at: [Link]

-

Singh, B., et al. (2020). In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. PMC. Available at: [Link]

-

Sboarina, M., et al. (2024). Orthobiologics and Peptide Therapy for Central Nervous System Repair in Neurodegenerative Conditions. MDPI. Available at: [Link]

-

Li, M., et al. (2023). A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis. NIH. Available at: [Link]

-

Schneider-Hohendorf, T., et al. (2014). VLA-4 blockade promotes differential routes into human CNS involving PSGL-1 rolling of T cells and MCAM-adhesion of TH17 cells. PubMed. Available at: [Link]

-

Athira Pharma. (2024). Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. YouTube. Available at: [Link]

-

Case Western Reserve University. (2014). Peptide Shows Great Promise for Treating Spinal Cord Injury. CWRU Newsroom. Available at: [Link]

-

Wang, H., et al. (2018). A novel cell-penetrating peptide protects against neuron apoptosis after cerebral ischemia by inhibiting the nuclear translocation of annexin A1. PMC. Available at: [Link]

-

Rad, Z. S., et al. (2021). A Roadmap of Peptide-Based Materials in Neural Regeneration. PMC. Available at: [Link]

-

Gusev, E. I., et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. NIH. Available at: [Link]

-

MDPI. International Journal of Molecular Sciences. Available at: [Link]

-

Wu, X., & Reddy, D. S. (2012). Integrin Signaling in the Central Nervous System in Animals and Human Brain Diseases. MDPI. Available at: [Link]

-

Lim, S. T., et al. (2020). Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases. PMC. Available at: [Link]

-

Clegg, D. O., et al. (2018). Integrin activity in neuronal connectivity. Journal of Cell Science. Available at: [Link]

-

Danen, E. H., et al. (1995). Activation status and function of the VLA-4 (alpha4beta1) integrin expressed on human melanoma cell lines. PubMed. Available at: [Link]

-

Concierge MD. (2025). Peptides For Neurodegenerative Diseases. Available at: [Link]

-

Deshmukh, M., & Johnson, E. M. (2012). Apoptotic Cell Death Regulation in Neurons. PMC. Available at: [Link]

-

Wu, X., & Reddy, D. S. (2012). Integrins as Receptor Targets for Neurological Disorders. PMC. Available at: [Link]

-

Singh, S., et al. (2022). Neuronal cell death mechanisms in Alzheimer's disease: An insight. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Robertson, G. S. (2000). Neuroprotection by the inhibition of apoptosis. PubMed. Available at: [Link]

-

Reichardt, L. F., & Tomaselli, K. J. (2007). Studies on Integrins in the Nervous System. PMC. Available at: [Link]

Sources

- 1. Integrins as Receptor Targets for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibronectin supports neurite outgrowth and axonal regeneration of adult brain neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective role of fibronectin in neuron-glial extrasynaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of expression of fibronectin and its receptor, α5β1, during development and regeneration of peripheral nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α4 Integrin/FN-CS1 Mediated Leukocyte Adhesion to Brain Microvascular Endothelial Cells Under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fibronectin connecting segment-1 peptide inhibits pathogenic leukocyte trafficking and inflammatory demyelination in experimental models of chronic inflammatory demyelinating polyradiculoneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrin alpha4beta1 (VLA-4) expression and activity in retinal and peripheral neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective interaction of peripheral and central nervous system cells with two distinct cell-binding domains of fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Augmenting fibronectin levels in injured adult CNS promotes robust axon regeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Neuroprotective role of fibronectin in neuron-glial extrasynaptic transmission☆ | Semantic Scholar [semanticscholar.org]

- 13. criver.com [criver.com]

- 14. mdpi.com [mdpi.com]

- 15. In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Potentials of Neuropeptides as Therapeutic Agents for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

CS1 peptide fibronectin interaction in cell adhesion

An In-Depth Technical Guide to the CS1 Peptide-Fibronectin Interaction in Cell Adhesion

Authored by: Gemini, Senior Application Scientist

Foreword

The intricate dance of cell adhesion governs tissue architecture, immune surveillance, and developmental biology. Central to this process is the extracellular matrix (ECM), a complex network of macromolecules providing structural and biochemical support. Fibronectin (FN), a key ECM glycoprotein, presents a fascinating case of molecular diversity through alternative splicing, giving rise to isoforms with distinct cellular functions. This guide delves into the core of one such specific interaction: the binding of the Connecting Segment 1 (CS1) domain of fibronectin to its cellular receptor, the α4β1 integrin. We will explore the molecular underpinnings of this interaction, the signaling cascades it initiates, its profound implications in health and disease, and the methodologies employed by researchers to unravel its complexities. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of the CS1-fibronectin axis.

The Molecular Players: Fibronectin and the α4β1 Integrin

Fibronectin: A Molecular Scaffold of Diversity

Fibronectin is a high-molecular-weight glycoprotein that exists in two forms: a soluble form in plasma and an insoluble fibrillar form in the ECM. Its structure is a mosaic of repeating modules (Types I, II, and III) that harbor binding sites for various molecules, including collagen, heparin, and cell surface receptors.[1][2] This multifunctionality allows it to act as a central organizing molecule within the ECM.

A key source of fibronectin's functional diversity is alternative splicing of its primary transcript.[3] This process occurs in three regions, but our focus is the Type III Connecting Segment (IIICS), also known as the V (Variable) region.[3][4][5] Splicing within the IIICS can include or exclude specific sequences, one of the most significant being the 25-amino acid peptide designated as Connecting Segment 1 (CS1) .[4][5]

The CS1 Domain: A Specific Recognition Motif

The CS1 domain is a major cell type-specific adhesion site within fibronectin.[4][5] Extensive peptide synthesis and cell spreading assays have pinpointed the minimal essential active sequence within CS1 to be the tripeptide Leucine-Aspartic Acid-Valine (LDV) .[4][5][6] This LDV motif is highly conserved across species, underscoring its fundamental biological importance.[4][5] The full 25-residue this compound (and smaller active fragments like the 8-mer EILDVPST) serves as a potent ligand for a specific cell surface receptor.[4][7]

The Receptor: α4β1 Integrin (VLA-4)

The primary receptor for the CS1 domain is the α4β1 integrin , also known as Very Late Antigen-4 (VLA-4).[4][5][8] Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell adhesion.[9] The α4β1 integrin is predominantly expressed on leukocytes (lymphocytes, monocytes, eosinophils), hematopoietic precursors, and certain melanoma cells.[10][11]

The interaction is highly specific; while fibronectin's central cell-binding domain contains the famous Arginine-Glycine-Aspartic Acid (RGD) sequence recognized by other integrins like α5β1, the CS1 domain provides an alternative, RGD-independent binding site for cells expressing α4β1.[4][5][6][7] This allows for differential cell adhesion and signaling, depending on the cellular context and the specific fibronectin isoform present.

The Interaction: Mechanism and Signaling

Binding of the LDV motif within the CS1 domain to the α4β1 integrin is not merely a passive tethering event. It is a dynamic process that triggers a cascade of intracellular signals, fundamentally altering cell behavior.

Binding Kinetics and Divalent Cation Dependence

Like other integrin-ligand interactions, α4β1 binding to CS1 is dependent on divalent cations. The functional activity of the integrin is modulated by the presence of Mn²⁺, Mg²⁺, and Ca²⁺, which bind to putative cation-binding sites in the α4 subunit.[12] Studies have shown that Mn²⁺ is the most effective cation for supporting adhesion to CS1, followed by Mg²⁺, while Ca²⁺ is less able to support this specific interaction compared to its role in VCAM-1 binding.[12][13] This differential cation usage highlights the mechanistic distinctions in how α4β1 engages its different ligands.

Downstream Signaling Cascade

Upon ligand binding, integrins cluster on the cell surface and recruit a host of signaling and cytoskeletal proteins to their cytoplasmic tails, forming focal adhesion complexes. The CS1-α4β1 interaction is sufficient to trigger these intracellular events.[14]

Key signaling events initiated by CS1-α4β1 engagement include:

-

Cytoskeletal Reorganization: Adhesion to CS1 induces the formation of cytoplasmic projections and reorganization of the actin and tubulin cytoskeletons, which are prerequisites for cell migration.[14]

-

Tyrosine Phosphorylation: A hallmark of integrin signaling is the activation of focal adhesion kinase (FAK) and Src family kinases. This leads to the tyrosine phosphorylation of numerous downstream proteins, including a notable 110 kDa protein in B cells upon CS1 binding.[14]

-

Cellular Activation: In T lymphocytes, the CS1-α4β1 interaction acts as a co-stimulatory signal, synergizing with T-cell receptor (TCR) activation via anti-CD3 antibodies to induce robust T-cell proliferation.[8][15]

The following diagram illustrates the simplified signaling pathway initiated by the CS1-α4β1 interaction.

Caption: Standard experimental workflow for a cell adhesion inhibition assay.

Protocol: Static Cell Adhesion Assay

This protocol provides a framework for quantifying cell adhesion to immobilized this compound and testing inhibitors. [16] Objective: To measure the adhesion of α4β1-expressing cells (e.g., Jurkat) to a CS1-coated surface and assess inhibition by soluble this compound or anti-α4β1 antibodies.

Materials:

-

96-well tissue culture plates

-

Synthetic this compound (e.g., EILDVPST) conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Immunoglobulin G (IgG) [5]* Bovine Serum Albumin (BSA), heat-inactivated

-

α4β1-expressing cell line (e.g., Jurkat, Ramos)

-

Inhibitors: soluble this compound, function-blocking anti-α4β1 antibody

-

Control peptide (e.g., with a scrambled sequence or a conservative substitution like LEV) [4][5]* Assay buffer (e.g., HEPES-buffered RPMI)

-

Detection reagent: Crystal Violet solution or a fluorescent dye like Calcein-AM [17] Methodology:

-

Plate Coating: a. Dilute the CS1-BSA conjugate in sterile PBS to a final concentration of 10-20 µg/mL. b. Add 50 µL of the solution to each well of a 96-well plate. Include wells with BSA alone as a negative control. c. Incubate the plate overnight at 4°C. Causality: This allows for the passive adsorption of the protein to the plastic surface.

-

Blocking: a. Aspirate the coating solution from the wells. b. Wash the wells twice with 200 µL of PBS. c. Add 200 µL of 1% heat-inactivated BSA in PBS to each well. d. Incubate for 1-2 hours at 37°C. Causality: This step is critical to block any remaining open plastic surfaces, preventing non-specific cell adhesion.

-

Cell Preparation and Inhibition: a. Harvest cells and resuspend them in assay buffer at a concentration of 1 x 10⁶ cells/mL. b. For inhibition experiments, pre-incubate the cell suspension with the inhibitor (e.g., 100 µg/mL soluble this compound or 10 µg/mL anti-α4 antibody) for 30 minutes at room temperature. [18]Use control peptide or an isotype control antibody for comparison wells.

-

Adhesion: a. Aspirate the blocking solution from the coated plate and wash once with assay buffer. b. Add 100 µL of the cell suspension (with or without inhibitor) to each well. c. Incubate for 30-60 minutes at 37°C in a humidified incubator. Causality: This incubation time is typically sufficient for specific adhesion to occur without allowing for significant cell proliferation or death.

-

Washing and Quantification: a. Gently wash the wells 3-4 times with warm assay buffer to remove non-adherent cells. The force of washing must be consistent across the plate to ensure reproducibility. b. Quantify the remaining adherent cells. For Crystal Violet staining: i. Fix the cells with 100 µL of 4% paraformaldehyde for 10 minutes. ii. Stain with 100 µL of 0.5% Crystal Violet in 20% methanol for 10 minutes. iii. Wash extensively with water and allow the plate to dry. iv. Solubilize the dye with 100 µL of 1% SDS or methanol. v. Read the absorbance at ~570 nm using a plate reader.

Biophysical Characterization Techniques

To obtain quantitative data on binding affinity and kinetics, biophysical methods are indispensable.

-

Surface Plasmon Resonance (SPR): This technique provides real-time, label-free analysis of binding events. [14][19]In a typical setup, the this compound is immobilized on a sensor chip, and a solution containing purified α4β1 integrin is flowed over the surface. The change in refractive index upon binding is measured, allowing for the calculation of association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants. [19]* Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₑ, ΔH, and ΔS). [20]This method is performed in solution and does not require immobilization.

Conclusion and Future Directions

The interaction between the CS1 domain of fibronectin and the α4β1 integrin is a paradigm of specific, regulated cell adhesion. It provides a crucial RGD-independent mechanism that directs cell behavior in a context-dependent manner. Its well-established roles in inflammation and cancer have made it a high-value target for therapeutic intervention. [21][22] Future research will likely focus on:

-

Structural Biology: High-resolution crystal structures of the α4β1-CS1 complex will provide precise details of the binding interface, enabling more rational drug design.

-

Signal Transduction: Deeper investigation into the unique downstream signaling pathways activated by CS1 versus other α4β1 ligands (like VCAM-1) will uncover new nodes for therapeutic targeting.

-

In Vivo Dynamics: Advanced imaging techniques will allow for the real-time visualization of CS1-mediated cell adhesion in living organisms, providing a more accurate picture of its role in complex biological processes.

By continuing to dissect this fundamental interaction, the scientific community can pave the way for novel therapeutics that can precisely modulate cell adhesion in a variety of debilitating diseases.

References

- Current Experimental Methods for Characterizing Protein-Protein Interactions. (Source: vertexaisearch.cloud.google.com)

- The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine. (Source: PubMed)

- Expression and functional significance of alternatively spliced CS1 fibronectin in rheumatoid arthritis microvascul

- Current Experimental Methods for Characterizing Protein–Protein Interactions. (Source: PMC)

- The Alpha 4 Beta 1 Fibronectin Ligands CS-1, Hep II, and RGD Induce Different Intracellular Events in B Lymphoid Cells. Comparison With the Effects of the Endothelial Ligand VCAM-1. (Source: PubMed)

- VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin. (Source: PubMed)

- Protein-Protein Interaction Methods: A Complete Guide for Researchers. (Source: MetwareBio)

- Regulation of alternative splicing in the IIICS region of human fibronectin pre-mRNA encoding cell binding sites CS1 and CS5. (Source: Company of Biologists Journals)

- the role of α4β1 integrin in cell motility and fibronectin matrix assembly. (Source: The Company of Biologists)

- Fibronectin this compound. (Source: CPC Scientific)

- The role of alpha 4 beta 1 integrin in cell motility and fibronectin m

- Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium. (Source: PubMed)

- The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine.

- Regulation of CS1 fibronectin expression and function by IL-1 in endothelial cells. (Source: PubMed)

- Deciphering Protein–Protein Interactions. Part I.

- The minimal essential sequence for a major cell-specific adhesion site (CS1) within the alternatively spliced IIICS domain of fibronectin is Leu-Asp-Val.

- Peptide design to control protein–protein interactions. (Source: RSC Publishing)

- Fibronectin this compound. (Source: GenScript)

- Fibronectin this compound|Research Grade|cXBSci. (Source: Benchchem)

- Role of the CS1 adhesion motif of fibronectin in T cell adhesion to synovial membrane and peripheral lymph node endothelium. (Source: PMC - NIH)

- Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1. (Source: PubMed)

- The Interaction Affinity between Vascular Cell Adhesion Molecule-1 (VCAM-1) and Very Late Antigen-4 (VLA-4)

- α4 Integrin/FN-CS1 Mediated Leukocyte Adhesion to Brain Microvascular Endothelial Cells Under Flow Conditions. (Source: PMC - PubMed Central)

- Vcam-1 is a this compound-inhibitable adhesion molecule expressed by lymph node high endothelium. (Source: Company of Biologists Journals)

- Mutation of putative divalent cation sites in the alpha 4 subunit of the integrin VLA-4: distinct effects on adhesion to CS1/fibronectin, VCAM-1, and invasin. (Source: NIH)

- Measurement of VLA-4/CS-1 and VLA-4/VCAM adhesion inhibition. (Source: PubMed)

- fibronectin-expressing mesenchymal tumor cells promote breast cancer metastasis. (Source: MDPI)

- Fibronectin in Cancer: Friend or Foe. (Source: PMC - PubMed Central - NIH)

- Shaping Oncogenic Microenvironments: Contribution of Fibronectin. (Source: Frontiers)

- Fibronectin: How Its Aberrant Expression in Tumors May Improve Therapeutic Targeting. (Source: MDPI)

- Fibronectin CS-1 Peptide; CAS 136466-51-8. (Source: LKT Labs)

- Fibronectin-Expressing Mesenchymal Tumor Cells Promote Breast Cancer Metastasis. (Source: MDPI)

- Adhesion to fibronectin regulates interleukin-1 beta expression in microglial cells. (Source: PubMed)

- Engagement of alpha4beta1 integrin by fibronectin induces in vitro resistance of B chronic lymphocytic leukemia cells to fludarabine. (Source: PubMed)

- Fibronectin CS-1 Peptide. (Source: LKT Labs)

- Extracellular matrix regulation of inflammation in the healthy and injured spinal cord. (Source: PMC)

- Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6. (Source: Thermo Fisher Scientific)

- Delivery technologies for therapeutic targeting of fibronectin in autoimmunity and fibrosis applic

- (PDF) Cell Adhesion Assays.

- Delivery technologies for therapeutic targeting of fibronectin in autoimmunity and fibrosis applic

- Regulation of the Innate Immune Response by Fibronectin: Synergism between the III-1 and EDA Domains. (Source: NIH)

- Cell Adhesion by Integrins. (Source: Physiological Reviews)

Sources

- 1. Fibronectin in Cancer: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Shaping Oncogenic Microenvironments: Contribution of Fibronectin [frontiersin.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. genscript.com [genscript.com]

- 8. VLA-4 mediates CD3-dependent CD4+ T cell activation via the CS1 alternatively spliced domain of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. cpcscientific.com [cpcscientific.com]

- 11. peptide.com [peptide.com]

- 12. Mutation of putative divalent cation sites in the alpha 4 subunit of the integrin VLA-4: distinct effects on adhesion to CS1/fibronectin, VCAM-1, and invasin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple activation states of VLA-4. Mechanistic differences between adhesion to CS1/fibronectin and to vascular cell adhesion molecule-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The alpha 4 beta 1 fibronectin ligands CS-1, Hep II, and RGD induce different intracellular events in B lymphoid cells. Comparison with the effects of the endothelial ligand VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fibronectin CS-1 Peptide - LKT Labs [lktlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 20. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]

- 21. Delivery technologies for therapeutic targeting of fibronectin in autoimmunity and fibrosis applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Delivery technologies for therapeutic targeting of fibronectin in autoimmunity and fibrosis applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Characterization of the CS1 Peptide

Abstract

The extracellular matrix (ECM) is not merely a structural scaffold but a dynamic reservoir of bioactive motifs that regulate cellular behavior. Within this complex environment, fibronectin, a key ECM glycoprotein, presents a compelling case study in molecular versatility. Through alternative splicing, fibronectin gives rise to various isoforms, including one containing the Connecting Segment 1 (CS1). The CS1 domain harbors a specific peptide sequence that functions as a critical ligand for the α4β1 integrin (VLA-4), a receptor pivotal in cell adhesion, migration, and signaling. This guide provides a comprehensive technical overview of the CS1 peptide, from its discovery within fibronectin to the detailed methodologies used for its synthesis, characterization, and functional validation. We will explore the causality behind experimental choices, detail self-validating protocols, and illustrate the signaling pathways modulated by this interaction, providing researchers and drug development professionals with a foundational understanding of the CS1-α4β1 axis and its therapeutic potential in inflammation, autoimmune disease, and oncology.

The Genesis of a Bioactive Motif: Discovery and Context

The discovery of the this compound is rooted in the broader investigation of fibronectin's role in cell adhesion. Early research identified the Arg-Gly-Asp (RGD) sequence as a primary cell-binding motif within fibronectin, which interacts with several integrins, including α5β1. However, it became evident that certain cellular interactions with fibronectin were RGD-independent, pointing toward the existence of other recognition sites.

Alternative Splicing of Fibronectin: The Source of CS1